N,7-dicyclohexyl-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a complex organic compound notable for its unique tricyclic structure and potential biological activities. This compound belongs to the class of triazatricyclo compounds, which are characterized by the presence of nitrogen atoms in their ring structures. Its molecular formula is , with a molecular weight of approximately 387.43 g/mol. The compound features a variety of functional groups, including imino and carbonyl groups, which are essential for its chemical reactivity and interactions.
The synthesis of N,7-dicyclohexyl-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide typically involves several steps that can be optimized for yield and purity. Some common methods include:
Technical details regarding specific reagents and conditions are crucial for achieving the desired product purity and yield.
The molecular structure of N,7-dicyclohexyl-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide can be represented using various structural formulas:
CCn1c(=N)c(cc2c1nc1ccccn1c2=O)C(=O)NCc1ccc(cc1)CThis representation indicates the arrangement of atoms within the molecule and highlights the presence of multiple rings and functional groups.
N,7-dicyclohexyl-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide exhibits versatility in chemical reactions due to its functional groups:
These reactions are significant for further synthetic modifications and potential applications in medicinal chemistry.
The mechanism of action for N,7-dicyclohexyl-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide involves its interaction with biological targets such as enzymes or receptors:
Experimental analyses such as spectroscopy (NMR and IR) and chromatography (HPLC) are essential for characterizing this compound's properties.
N,7-dicyclohexyl-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide has potential applications in various scientific fields:
CAS No.: 28008-55-1
CAS No.: 147732-57-8
CAS No.:
CAS No.: 87692-41-9
CAS No.: 84393-31-7
CAS No.: 21416-14-8